

Cephradine Monohydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephradine Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cephradine Monohydrate**, a first-generation cephalosporin antibiotic. It covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and key experimental protocols relevant to its analysis and synthesis.

Core Chemical and Physical Data

Cephradine Monohydrate is the hydrated form of cephradine, a semi-synthetic beta-lactam antibiotic.^[1] Key quantitative data are summarized below.

Property	Value	Citations
CAS Number	75975-70-1	[2] [3]
Molecular Formula	C ₁₆ H ₁₉ N ₃ O ₄ S·H ₂ O	[3]
Molecular Weight	367.42 g/mol	[3] [4]
Melting Point	140-142°C (with decomposition)	
pKa ₁	2.63	
pKa ₂	7.27	

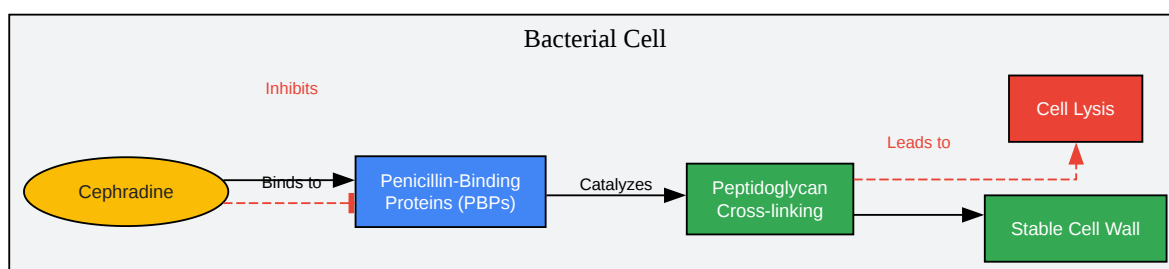
Mechanism of Action

As a member of the cephalosporin class of antibiotics, the primary mechanism of action of cephadrine is the inhibition of bacterial cell wall synthesis.[4][5][6] This process is critical for bacterial integrity and survival.

The bactericidal action of cephadrine is achieved through the following steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** Cephadrine's characteristic beta-lactam ring mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors.[4] This allows it to bind to the active site of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5]
- **Inhibition of Transpeptidation:** By binding to PBPs, cephadrine inhibits their transpeptidase activity.[7] This action prevents the cross-linking of peptidoglycan strands, a crucial step for forming a stable and rigid cell wall.[5][8]
- **Cell Lysis:** The disruption of cell wall synthesis leads to a weakened and unstable cell wall.[4] Consequently, the bacterial cell cannot withstand the internal osmotic pressure, resulting in cell lysis and death.[1][4]

Cephadrine is effective against a broad spectrum of gram-positive bacteria and some gram-negative bacteria.[2][7]



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Inhibition of Bacterial Cell Wall Synthesis by Cephadrine.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of cephradine have been studied in various models. A summary of key pharmacokinetic parameters is presented below.

Parameter	Value	Species/Conditions	Citations
Oral Bioavailability	~94%	Humans	[9]
Elimination Half-life	1.12 ± 0.13 hours	Young Humans (IV)	[9]
1.71 ± 0.20 hours	Elderly Humans (IV)	[9]	
0.8 - 1.0 hours	Infants/Children (Oral)	[10]	
Protein Binding	<10%	General	[11]
Excretion	Primarily renal, unchanged	General	[11]
>80% of dose in urine within 6 hours	Humans	[9]	

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of cephradine in pharmaceutical formulations.[12][13]

Objective: To determine the concentration of **Cephradine Monohydrate** using a validated HPLC-UV method.

Materials and Reagents:

- **Cephradine Monohydrate** reference standard
- Methanol (HPLC grade)

- Water (HPLC grade)
- Pharmaceutical formulation (e.g., capsules)
- Agilent Zorbax 300-SCX column (5µm, 4.6×250 mm) or equivalent
- HPLC system with UV detector

Standard Solution Preparation:

- Accurately weigh 100 mg of **Cephadrine Monohydrate** reference standard.
- Dissolve in 1000 ml of methanol to obtain a stock solution of 100 µg/ml.[12]
- Perform serial dilutions of the stock solution with methanol to prepare a calibration curve in the desired range (e.g., 2.5-12.5 µg/ml).[12]

Sample Preparation:

- For encapsulated formulations, accurately weigh the contents of a representative number of capsules.
- Dissolve a portion of the powder equivalent to a known amount of cephradine in methanol.
- Filter the solution to remove excipients and dilute with methanol to fall within the calibration range.

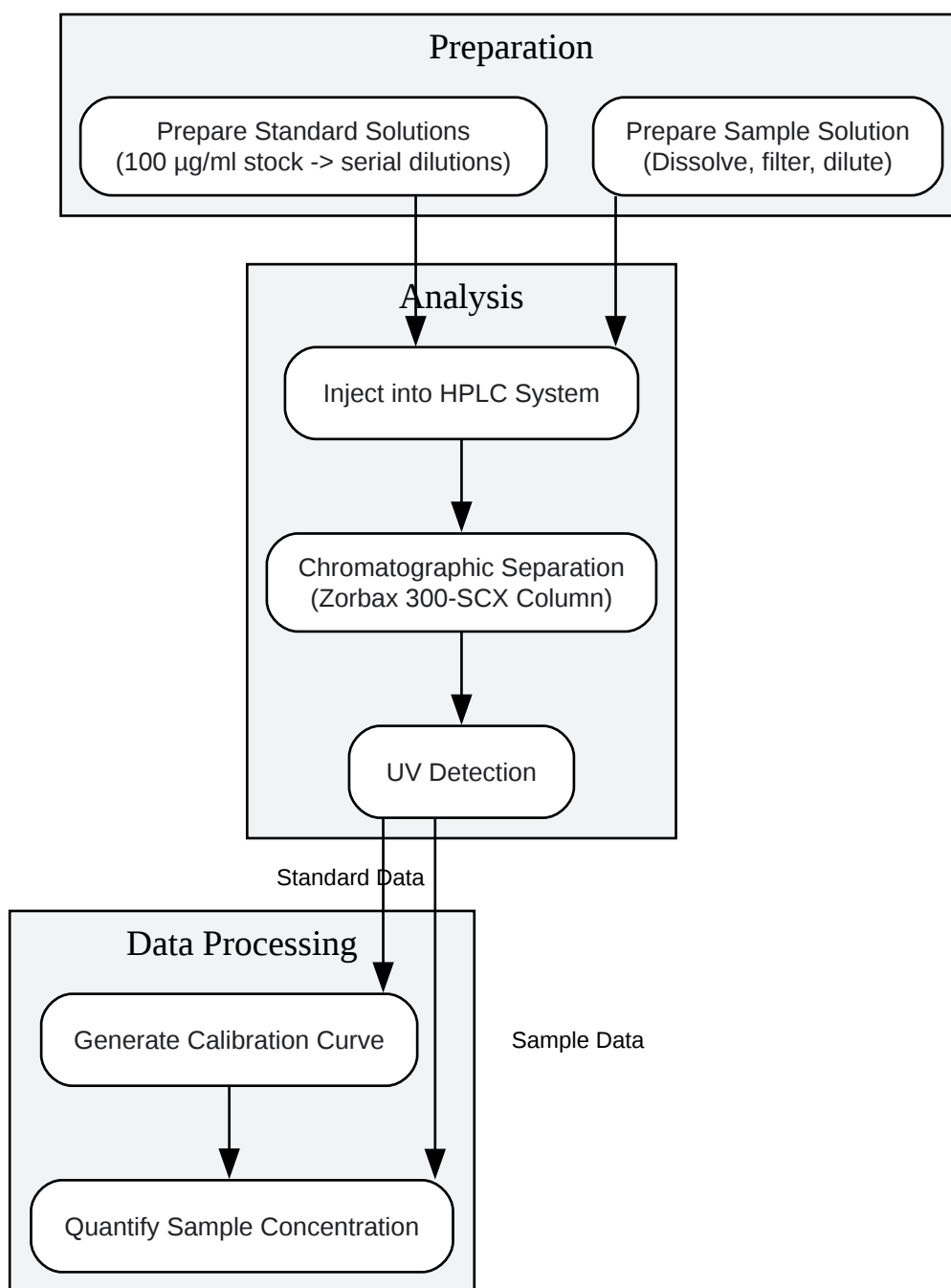
Chromatographic Conditions (Example):

- Column: Zorbax 300-SCX Agilent Column (5µm, 4.6×250 mm)[12]
- Mobile Phase: A suitable buffered aqueous/organic mobile phase (specifics to be optimized based on system and column).
- Flow Rate: Typically 1.0 ml/min.
- Detection Wavelength: UV detection at a wavelength appropriate for cephradine (e.g., 254 nm).

- Injection Volume: 20 μ l.

Data Analysis:

- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of cephradine in the sample by interpolating its peak area from the calibration curve.
- Validate the method by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[\[12\]](#)



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- To cite this document: BenchChem. [Cephadrine Monohydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259406#cephadrine-monohydrate-cas-number-and-molecular-weight]

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